molecular formula C23H25BrN2O4 B2645245 3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903868-54-2

3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No. B2645245
CAS RN: 903868-54-2
M. Wt: 473.367
InChI Key: KAPHYIMDPNWSAD-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H25BrN2O4 and its molecular weight is 473.367. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiproliferative Activities

Compounds related to 3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one have been extensively studied for their anticancer and antiproliferative properties. For instance:

  • Anticancer Properties Against Various Cancer Cell Lines : Chromene and quinoline derivatives synthesized by attaching with pyrimide and piperazine moieties demonstrated significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies with these compounds against Bcl-2 protein exhibited good binding affinity, indicating potential as anticancer agents (Parveen et al., 2017).

  • Inhibition of Cancer Cell Proliferation : Benzochromene derivatives were synthesized and showed significant cytotoxic activities against colorectal cancer cell lines. Studies indicated that these compounds induced apoptosis by increasing the Bax/Bcl-2 ratio and activating caspase-dependent pathways, highlighting their potential for colon cancer treatment (Ahagh et al., 2019).

  • Antioxidant and Anticancer Activities : A study on chrysin-piperazine conjugates revealed significant antioxidant power and anticancer efficacy against cervical and ovarian cancer cell lines. The structural analysis suggested that the electron withdrawing and donating functional groups on the piperazine core significantly contributed to the observed biological activities (Patel et al., 2016).

Antimicrobial Activities

Compounds structurally similar to this compound have also been reported to have potent antimicrobial activities:

  • Antimicrobial Properties of Triazole Derivatives : Novel 1,2,4-triazole derivatives demonstrated significant antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms. Structure-based docking studies suggested a correlation between the chemical structure and the antimicrobial efficacy of these compounds (Bektaş et al., 2007).

  • Synthesis and Antimicrobial Activities of Novel Chromen-2-One Derivatives : A series of novel chromen-2-one derivatives were synthesized and evaluated for their in vitro antimicrobial activities. The results indicated significant antibacterial and antifungal activities, and molecular docking studies provided insights into the potential mechanisms of action (Mandala et al., 2013).

properties

IUPAC Name

3-(4-bromophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O4/c24-18-3-1-17(2-4-18)21-16-30-22-15-19(5-6-20(22)23(21)28)29-14-12-26-9-7-25(8-10-26)11-13-27/h1-6,15-16,27H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPHYIMDPNWSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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